Ceriumtriacetat-Sesquihydrat

Übersicht

Beschreibung

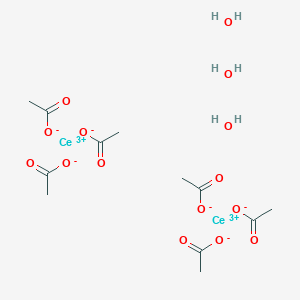

Cerium triacetate sesquihydrate is an inorganic compound with the chemical formula Ce(CH₃COO)₃·1.5H₂O. It is a white powder that is soluble in water and is commonly used in various industrial and scientific applications. This compound is a hydrate form of cerium acetate and is known for its stability and reactivity in different chemical processes .

Wissenschaftliche Forschungsanwendungen

Cerium triacetate sesquihydrate has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Employed in biochemical assays and as a reagent in the preparation of cerium-based nanoparticles.

Medicine: Investigated for its potential use in radiopharmaceuticals and as an antioxidant in medical treatments.

Industry: Utilized in glass manufacturing, glass polishing, ceramics, and as a precursor for the synthesis of cerium oxide

Wirkmechanismus

Target of Action

It’s known to be used in combination with bromide ion, catalyzing the liquid-phase auto-oxidation of cresols .

Mode of Action

It’s known that the Ce3+/Ce4+ redox couple has a charge transfer with extreme asymmetry and a large shift in redox potential depending on electrolyte composition . The redox potential shift and charge transfer behavior are difficult to understand because neither the cerium structures nor the charge transfer mechanism are well understood .

Biochemical Pathways

It’s known that the compound is involved in the preparation of cerium oxide , which has various applications in catalysis, energy storage, and other fields.

Pharmacokinetics

It’s known that the compound is soluble in water and ethanol in its anhydrous form, easily soluble in pyridine, and insoluble in acetone . These properties may influence its bioavailability.

Result of Action

Cerium triacetate sesquihydrate is used in various industries due to its catalytic properties. It’s used in glass manufacturing, glass polishing, optical glass making and polishing, pigments, pharma, specialty chemicals electronic, paint and driers, dyes and pigments, paper industries, etc . It’s also utilized in steel production to remove free sulfur and oxygen .

Action Environment

Environmental factors can influence the action, efficacy, and stability of cerium triacetate sesquihydrate. For instance, its solubility in different solvents can affect its availability and reactivity in different environments.

Biochemische Analyse

Biochemical Properties

It is known that cerium compounds can interact with various enzymes, proteins, and other biomolecules . For instance, cerium can act as a catalyst in the liquid-phase auto-oxidation of cresols

Cellular Effects

Cerium compounds have been shown to influence cell function . For example, cerium oxide nanoparticles have been found to have antioxidant properties, protecting cells from oxidative stress

Molecular Mechanism

Cerium compounds have been shown to interact with biomolecules at the molecular level . For instance, cerium can bind to certain enzymes, potentially influencing their activity

Temporal Effects in Laboratory Settings

It is known that cerium compounds can undergo various phase changes under different conditions . For example, cerium acetate can lose water at 133°C to obtain an amorphous anhydrous form, and the amorphous phase changes to crystal at 212°C, and phase changes again at 286°C

Dosage Effects in Animal Models

The effects of cerium triacetate sesquihydrate at different dosages in animal models have not been extensively studied. It is known that the effects of cerium compounds can vary with dosage . For instance, cerium chloride has been shown to impair spatial recognition memory in mice at certain dosages

Metabolic Pathways

Cerium compounds have been implicated in various metabolic processes . For example, acetate, a component of cerium triacetate sesquihydrate, is involved in various metabolic pathways and can influence metabolic flux and metabolite levels

Transport and Distribution

Cerium compounds have been shown to accumulate in certain tissues in animals

Subcellular Localization

Cerium compounds have been shown to accumulate in certain subcellular compartments in plants

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cerium triacetate sesquihydrate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows: [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ] This reaction typically requires a 50% acetic acid solution and is conducted at room temperature .

Industrial Production Methods: In industrial settings, cerium triacetate sesquihydrate is produced by similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final compound .

Analyse Chemischer Reaktionen

Types of Reactions: Cerium triacetate sesquihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cerium(IV) compounds.

Reduction: It can be reduced to cerium(III) compounds.

Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Ligands such as chloride, nitrate, and sulfate can replace acetate groups under appropriate conditions.

Major Products Formed:

Oxidation: Cerium(IV) oxide (CeO₂)

Reduction: Cerium(III) chloride (CeCl₃)

Substitution: Cerium(III) nitrate (Ce(NO₃)₃), Cerium(III) sulfate (Ce₂(SO₄)₃).

Vergleich Mit ähnlichen Verbindungen

- Lanthanum(III) acetate

- Praseodymium(III) acetate

- Neodymium acetate

Comparison: Cerium triacetate sesquihydrate is unique due to its high reactivity and stability in aqueous solutions. Compared to other lanthanide acetates, it has a higher oxidation potential, making it more effective in catalytic applications. Additionally, its ability to form stable hydrates enhances its solubility and usability in various chemical processes .

Eigenschaften

IUPAC Name |

cerium(3+);hexaacetate;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C2H4O2.2Ce.3H2O/c6*1-2(3)4;;;;;/h6*1H3,(H,3,4);;;3*1H2/q;;;;;;2*+3;;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEYCIHWCBGBLG-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].O.O.O.[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Ce2O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40939067 | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

688.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17829-82-2 | |

| Record name | Cerium triacetate sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017829822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, cerium(3+) salt, hydrate (2:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40939067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERIUM TRIACETATE SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/779OQ1RB37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.